N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic organic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, a benzodioxine ring, and a carbohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of the hydrazide intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding hydrazide.
Cyclization to form the benzodioxine ring: The hydrazide intermediate undergoes cyclization with appropriate reagents to form the 2,3-dihydro-1,4-benzodioxine ring.
Acylation to obtain the final product: The final step involves the acylation of the benzodioxine ring with 2,4-dichlorophenoxyacetyl chloride to yield N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with potential biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation.
Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetyl chloride: An intermediate used in the synthesis of various derivatives.
Benzodioxine derivatives: Compounds with similar ring structures and biological activities.
Uniqueness
N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combined structural features, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c18-10-5-6-12(11(19)7-10)25-9-16(22)20-21-17(23)15-8-24-13-3-1-2-4-14(13)26-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMISLCYOXROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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